molecular formula C17H21N3O2 B7455455 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Numéro de catalogue B7455455
Poids moléculaire: 299.37 g/mol
Clé InChI: BNYISODXUMLHCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[1-(Cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as CBP-307, is a small molecule drug that has been developed for various scientific research applications. This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Applications De Recherche Scientifique

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various cancers, and its inhibition has been shown to inhibit tumor growth. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function in animal models of neurodegenerative disorders, including Alzheimer's disease. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, including type 2 diabetes.

Mécanisme D'action

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to induce autophagy, which is a cellular process that involves the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function by increasing the activity of various neurotransmitters, including acetylcholine and dopamine. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity by increasing the activity of various enzymes involved in glucose metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully established. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one may have off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several potential future directions for scientific research. It can be further studied for its therapeutic potential in various cancers, neurodegenerative disorders, and metabolic disorders. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be studied for its potential use in combination with other drugs to enhance their efficacy. Further studies are also needed to establish the safety and efficacy of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in humans. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be a potential future direction for drug development.
Conclusion
In conclusion, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a small molecule drug that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has the potential to be a valuable tool in scientific research and drug development.

Méthodes De Synthèse

The synthesis of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 4-(4-aminopiperidin-1-yl)-1H-benzimidazol-2(3H)-one with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques.

Propriétés

IUPAC Name

3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(12-4-3-5-12)19-10-8-13(9-11-19)20-15-7-2-1-6-14(15)18-17(20)22/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYISODXUMLHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.